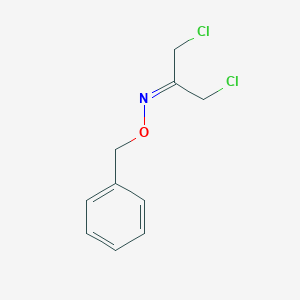

1,3-Dichloro-propan-2-one O-benzyl-oxime

Description

Contextualization within Halogenated Ketone Oximes and O-Benzyl Ethers

The chemical identity of 1,3-Dichloro-propan-2-one O-benzyl-oxime is defined by its core functional groups: a dichlorinated propane (B168953) backbone, a central ketone that has been converted to an oxime, and a benzyl (B1604629) group attached to the oxime's oxygen atom. This places it at the intersection of two significant classes of organic compounds: halogenated ketone oximes and O-benzyl ethers.

Halogenated ketones and their oxime derivatives are characterized by the presence of one or more halogen atoms, which significantly influence the molecule's reactivity. The dichloro- functionality in this compound provides reactive sites for nucleophilic substitution or elimination reactions.

O-benzyl ethers are a subclass of ethers widely utilized in organic synthesis. The benzyl group is frequently employed as a protecting group for alcohols due to its general stability across a wide range of reaction conditions. nih.govyoutube.com Its removal, or deprotection, has traditionally been achieved through methods like catalytic hydrogenolysis. youtube.comorganic-chemistry.org However, research has also focused on alternative cleavage methods, including oxidative debenzylation, to enhance compatibility with sensitive functional groups. nih.govacs.org In the structure of this compound, the O-benzyl group stabilizes the oxime functionality.

The synthesis of the parent compound involves the condensation reaction between 1,3-dichloroacetone (B141476) and benzyl hydroxylamine (B1172632). This reaction is a standard method for forming oxime ethers. acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 188125-86-2 nih.gov |

| Molecular Formula | C₁₀H₁₁Cl₂NO nih.gov |

| Molecular Weight | 232.11 g/mol scbt.com |

| IUPAC Name | 1,3-dichloro-N-(phenylmethoxy)propan-2-imine nih.gov |

| Physical Form | Yellow to Brown Oil guidechem.comchemicalbook.com |

| Solubility | Slightly soluble in Chloroform (B151607) and Methanol chemicalbook.com |

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

The significance of this compound lies primarily in its utility as a versatile chemical intermediate. chemicalbook.com Its structure contains multiple reactive centers, allowing it to be a precursor in the synthesis of more complex molecules. The dichloro and oxime functionalities enable a variety of chemical transformations, such as nucleophilic substitutions to form new carbon-nitrogen bonds.

In the broader context of organic synthesis, oxime ethers are valued as versatile precursors. rsc.orgresearchgate.net They can be transformed into a wide array of other functional groups, including amines, nitriles, and various nitrogen-containing heterocycles, which are structural motifs prevalent in many biologically active compounds. numberanalytics.comresearchgate.net The field has seen extensive research into metal-catalyzed reactions of oxime ethers, such as cross-coupling and cyclization reactions, to build complex molecular architectures. rsc.orgnih.gov

Within medicinal chemistry and chemical biology, this compound has been identified as a useful tool for proteomics research. scbt.com It functions as a cysteine-specific alkylating agent, allowing it to selectively modify this amino acid residue in proteins. This specificity makes it a valuable reagent for studying protein structure and function. The development of such specific chemical probes is a crucial aspect of drug discovery and understanding biological processes at a molecular level. chemscene.com

Evolution of Research on Oxime-Based Chemical Entities

The study of oximes dates back to the 19th century and has since become a fundamental part of organic chemistry. numberanalytics.com Initially, research focused on the synthesis and basic reactivity of oximes, such as their formation from ketones and hydroxylamine and their conversion to amides via the Beckmann rearrangement. acs.org This particular rearrangement has major industrial importance, notably in the production of caprolactam, the precursor to nylon-6. acs.org

Over the decades, the scope of oxime chemistry has expanded dramatically. numberanalytics.com In modern organic synthesis, oximes and their derivatives, particularly oxime ethers, are not just seen as simple functional groups but as powerful tools for constructing complex molecules. rsc.orgresearchgate.net A significant evolution has been the use of the oxime moiety as a directing group in C-H activation reactions. This strategy allows for the selective functionalization of otherwise unreactive carbon-hydrogen bonds, a major goal in synthetic chemistry. nih.govresearchgate.net

Furthermore, the development of transition-metal catalysis has profoundly impacted the chemistry of oximes. acs.orgnih.gov Palladium, rhodium, cobalt, and other metals are now used to catalyze a variety of transformations involving the cleavage of the N-O bond in oxime esters, providing efficient pathways to nitrogen-containing heterocyclic compounds. nih.gov Research continues to focus on developing new, milder, and more selective methods for both the synthesis and transformation of oxime-based compounds to meet the demands of fields like materials science and pharmaceuticals. numberanalytics.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-N-phenylmethoxypropan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c11-6-10(7-12)13-14-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIHQCYFKGDZEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON=C(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442477 | |

| Record name | 1,3-DICHLORO-PROPAN-2-ONE O-BENZYL-OXIME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188125-86-2 | |

| Record name | 1,3-DICHLORO-PROPAN-2-ONE O-BENZYL-OXIME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Advanced Chemical Transformations

Direct Synthesis Strategies for 1,3-Dichloro-propan-2-one O-benzyl-oxime

The primary and most direct route to this compound involves the condensation reaction between 1,3-dichloroacetone (B141476) and O-benzylhydroxylamine. nih.gov This reaction proceeds via a nucleophilic addition of the hydroxylamine (B1172632) to the carbonyl group of the ketone, followed by a dehydration step to yield the final oxime ether product. nih.gov

To enhance the efficiency of the synthesis, optimization of reaction parameters is crucial. Research indicates that conducting the reaction in anhydrous solvents is preferable to minimize the hydrolysis of the starting material, 1,3-dichloroacetone, to 1,3-dichloro-2-propanol (B29581). nih.gov Maintaining the reaction temperature below 30°C is also recommended to suppress this side reaction. nih.gov A molar ratio of 1:1.2 of 1,3-dichloroacetone to O-benzylhydroxylamine is often employed to ensure an excess of the nucleophile, which can drive the reaction towards higher conversion, with reported yields ranging from 65% to 85% under these optimized conditions. nih.gov

While the condensation can proceed without a catalyst, the use of acid or base catalysts is a common practice in oxime formation to accelerate the reaction. For the synthesis of related oximes, various catalytic systems have been explored, including the use of Lewis acids like zinc oxide (ZnO) and Brønsted acids. nih.gov For instance, the synthesis of other oximes has been efficiently catalyzed by ZnO under solvent-free conditions. nih.gov Although specific catalytic systems for the direct synthesis of this compound are not extensively detailed in the available literature, the principles of catalysis in oxime formation are broadly applicable.

The formation of the oxime bond introduces the possibility of E/Z isomerism. In many synthetic preparations of oximes, a mixture of E and Z isomers is often obtained. nih.gov The stereochemical outcome can be influenced by the reaction conditions. For aryl alkyl oximes, it has been demonstrated that treating a mixture of E and Z isomers with a protic or Lewis acid, such as anhydrous HCl, under anhydrous conditions can lead to the precipitation of the E isomer as an immonium salt with high purity (greater than 98%). Subsequent neutralization with a mild base, like sodium carbonate, regenerates the free E-oxime. This method provides a pathway to selectively obtain the E isomer, which can be crucial for applications where specific stereochemistry is required.

In line with the growing emphasis on environmentally benign synthetic methods, several green chemistry approaches applicable to oxime synthesis have been developed. These methods aim to reduce the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency.

One notable approach is the use of solvent-free reaction conditions, often employing grinding or mechanochemistry. organic-chemistry.org This technique has been successfully applied to the synthesis of a variety of aldoximes and ketoximes by simply grinding the carbonyl compound and hydroxylamine hydrochloride, sometimes with a solid catalyst like bismuth(III) oxide (Bi2O3). organic-chemistry.org Another green strategy involves the use of water as a solvent, which is a safe, non-toxic, and readily available medium. The synthesis of aldoximes has been achieved in high yields using a Hyamine catalyst in water at room temperature. researchgate.net Furthermore, the use of natural acid catalysts, such as those derived from fruit juices, presents an innovative and environmentally friendly alternative to traditional acid catalysts for oxime synthesis. researchgate.net While these green methods have not been specifically documented for the synthesis of this compound, they represent promising avenues for future research to develop more sustainable synthetic protocols.

Functional Group Interconversions and Derivatization

The chemical architecture of this compound, featuring both a benzyloxyimino group and a dichloromethyl ketone moiety, allows for a wide range of functional group interconversions and derivatization reactions.

The presence of two electron-withdrawing chlorine atoms on the carbons adjacent to the imine carbon significantly influences the reactivity of this moiety. This structural feature renders the chlorinated carbons highly electrophilic and susceptible to attack by nucleophiles.

The chlorine atoms in this compound can be readily displaced by a variety of nucleophiles through substitution reactions. nih.gov Given that the chlorine atoms are on primary carbons, the SN2 mechanism is the more probable pathway for these substitutions. This is characterized by a backside attack of the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral.

The versatility of this substrate is demonstrated by its use in the synthesis of heterocyclic compounds. A prominent example is the Hantzsch thiazole (B1198619) synthesis, where α-haloketones react with thioamides to form thiazoles. ijper.org By analogy, this compound can serve as the α-haloketone equivalent in such cyclocondensation reactions. For instance, reaction with a thioamide would be expected to yield a 2-substituted-4-(chloromethyl)thiazole derivative bearing the O-benzyl-oxime side chain.

The following table illustrates the expected products from the reaction of this compound with various nucleophiles, based on the established reactivity of α-haloketones.

| Nucleophile | Reagent Example | Expected Product Structure | Product Class |

| Thioamide | Thiourea | 2-Amino-4-((benzyloxyimino)methyl)thiazole derivative | |

| Primary Amine | Aniline | Diamine derivative | |

| Thiol | Thiophenol | Dithioether derivative | |

| Azide | Sodium Azide | Diazide derivative |

It is important to note that while the reactivity of the dichloromethyl ketone moiety is well-established for α-haloketones in general, specific documented examples of these nucleophilic substitution reactions on this compound itself are not extensively reported in the surveyed literature. However, the foundational principles of nucleophilic substitution on halogenoalkanes strongly support the feasibility of these transformations.

Transformations Involving the O-Benzyl Oxime Group

The O-benzyl oxime functionality is a key reactive site, participating in cleavage, rearrangement, and cycloaddition reactions.

The O-benzyl group serves as a protecting group for the oxime. Its removal to unveil the free oxime or to generate a carbonyl group is a crucial transformation. Various methods are available for the deprotection of benzyl (B1604629) ethers and related systems, which are applicable here. organic-chemistry.org

| Deprotection Method | Reagents and Conditions | Products | Notes |

| Catalytic Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) | Free Oxime + Toluene | A common and efficient method, though it may be incompatible with other reducible functional groups in the molecule. commonorganicchemistry.com |

| Oxidative Cleavage | Ozone (O₃), then a reducing agent (e.g., DMS) or NaOMe | Ketone (1,3-Dichloropropanone) | Ozonolysis cleaves the oxime functionality to regenerate the parent ketone. organic-chemistry.org |

| Photoredox Catalysis | Visible light, photocatalyst (e.g., [Ru(bpy)₃]²⁺), DDQ or Ascorbic Acid | Free Oxime or Ketone | A mild method that offers high selectivity and functional group tolerance. nih.govacs.org |

| Strong Acid Cleavage | Strong acids (e.g., HBr, BCl₃) | Free Oxime or Ketone | Conditions can be harsh and may not be suitable for acid-sensitive substrates. organic-chemistry.org |

| Nitroxyl-Radical Catalysis | Nitroxyl radical (e.g., TEMPO derivative), Co-oxidant (e.g., PIFA) | Ketone | An effective oxidative deprotection method with broad substrate scope. nih.gov |

This table provides a summary of potential deprotection strategies applicable to this compound based on established methods for benzyl ether and oxime cleavage.

The Beckmann rearrangement is a classic reaction that converts ketoximes into substituted amides under acidic conditions. wikipedia.org The reaction is initiated by the conversion of the hydroxyl group of the oxime (or in this case, the O-benzyl group) into a good leaving group. masterorganicchemistry.com This is typically achieved using strong acids like sulfuric acid, or reagents such as phosphorus pentachloride, thionyl chloride, or phenyl dichlorophosphate. wikipedia.orgnih.gov

For this compound, the rearrangement would proceed as follows:

Activation: The oxygen of the O-benzyl oxime is activated by an acidic catalyst.

Rearrangement: The group anti-periplanar to the leaving group on the nitrogen migrates to the nitrogen atom, with simultaneous expulsion of the leaving group (e.g., benzyl alcohol). In this symmetrical case, a chloromethyl group migrates.

Hydrolysis: The resulting nitrilium ion intermediate is trapped by water.

Tautomerization: The initial adduct tautomerizes to form the final stable amide product, N-(chloromethyl)-2-chloroacetamide.

The Beckmann rearrangement provides a valuable route to functionalized amides from ketoximes. organic-chemistry.org

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The oxime moiety can participate in such reactions to form various heterocycles. youtube.com For example, oximes can be precursors to nitrones, which are classic 1,3-dipoles. The in-situ generation of a nitrone from this compound, followed by a [3+2] cycloaddition with an alkene (a dipolarophile), would lead to the formation of a substituted isoxazolidine (B1194047) ring.

Furthermore, the presence of two reactive chlorine atoms allows for subsequent intramolecular reactions. A plausible pathway for heterocycle synthesis involves an initial substitution of one or both chlorine atoms, followed by an intramolecular cyclization that could involve the oxime nitrogen or carbon. This strategy is widely used in heterocyclic synthesis to build ring systems. youtube.comyoutube.com The combination of cycloaddition chemistry with the substitution capabilities of the dichlorinated backbone makes this compound a versatile building block for complex heterocyclic targets.

Multi-component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. researchgate.net The structure of this compound, with its multiple reactive sites, makes it an attractive candidate for the design of novel MCRs and cascade reactions.

A hypothetical cascade reaction could be initiated by the reaction of the dichlorinated substrate with a bifunctional nucleophile. For instance, a reactant containing both a thiol and an amine group could undergo sequential nucleophilic substitution of the two chlorine atoms. The resulting intermediate could then undergo a planned intramolecular cyclization, potentially involving the oxime group after a deprotection step, to rapidly construct complex heterocyclic systems in a one-pot process. The development of such MCRs and cascade sequences starting from this compound could provide efficient access to libraries of novel molecules for various applications. beilstein-archives.orgbeilstein-journals.org

Integration into One-Pot Synthetic Protocols

The inherent reactivity of the two chlorine atoms and the oxime ether moiety within this compound makes it an ideal candidate for one-pot synthetic strategies. These protocols, which involve the sequential formation of multiple chemical bonds in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation.

While direct, published examples of extensive one-pot reactions starting from this compound are not widely documented in readily available literature, its structural motifs are found in precursors for such syntheses. For instance, the core structure is analogous to functionalities used in the synthesis of pyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyrimidines. researchgate.net In these types of reactions, a multifunctional component, similar in reactivity to this compound, can react sequentially with different reagents to build up the final heterocyclic framework.

A hypothetical one-pot synthesis utilizing this compound could involve an initial nucleophilic substitution of one or both chlorine atoms, followed by an intramolecular cyclization or a subsequent reaction involving the oxime functionality. The presence of the benzyl protecting group on the oxime is crucial, as it prevents unwanted side reactions and can be removed at a later stage if required.

Tandem Reactions and Chemo- and Regioselective Outcomes

The distinct electrophilic and nucleophilic centers within this compound allow for its participation in tandem reactions, where a single reaction setup triggers a cascade of bond-forming events. The outcomes of these reactions are often governed by the principles of chemoselectivity and regioselectivity, where the reagent preferentially reacts with one functional group or at a specific position over others.

A key area where the chemo- and regioselectivity of similar structures is critical is in the synthesis of substituted pyrazoles. The reaction of a 1,3-dielectrophilic compound, such as 1,3-dichloroacetone (the precursor to our title compound), with a dinucleophile like hydrazine (B178648), is a classic method for pyrazole (B372694) synthesis. The substitution pattern on the final pyrazole ring is dictated by the regioselectivity of the initial nucleophilic attack and the subsequent cyclization.

In the context of this compound, its reaction with hydrazine derivatives would be expected to proceed with high regioselectivity. The two chloromethyl groups are electronically similar, but subtle steric and electronic effects, potentially influenced by the O-benzyl-oxime group, could direct the initial attack of the hydrazine. Following the initial substitution, a tandem intramolecular cyclization would lead to the formation of a pyrazole ring. The O-benzyloxyamino group would then be a substituent on the pyrazole nitrogen.

For example, the reaction with hydrazine hydrate (B1144303) could theoretically lead to the formation of a 1-(benzyloxy)pyrazole derivative. The precise isomer formed would depend on which of the chloromethyl groups is displaced first and the subsequent cyclization pathway.

| Reactant 1 | Reactant 2 | Potential Product | Reaction Type | Key Outcome |

| This compound | Hydrazine Hydrate | 1-(Benzyloxy)-4-(chloromethyl)-1H-pyrazole | Tandem Substitution-Cyclization | Regioselective formation of a pyrazole ring |

| This compound | Substituted Hydrazine | 1-(Benzyloxy)-3/5-substituted-4-(chloromethyl)-1H-pyrazole | Tandem Substitution-Cyclization | Control over substituent placement on the pyrazole core |

| This compound | Aminopyridine Derivatives | Pyrazolo[1,5-a]pyridine derivative | Tandem Substitution-Cyclization | Formation of fused heterocyclic systems |

This table presents hypothetical reaction outcomes based on the known reactivity of similar compounds, as direct experimental data for this compound in these specific tandem reactions is not extensively reported.

The strategic placement of the chlorine atoms and the O-benzyl-oxime group provides a powerful tool for chemists to design and execute complex synthetic sequences, leading to novel and diverse molecular scaffolds with potential applications in various fields of chemical science. Further research into the specific reactivity of this compound in one-pot and tandem reactions is warranted to fully exploit its synthetic potential.

Iii. Mechanistic Investigations of 1,3 Dichloro Propan 2 One O Benzyl Oxime Reactions

Detailed Reaction Pathway Elucidation

The reactions of 1,3-Dichloro-propan-2-one O-benzyl-oxime are expected to be dictated by the presence of the dichlorinated carbon framework and the O-benzyl-oxime moiety. The elucidation of its reaction pathways involves identifying key intermediates and transition states that govern the transformation of the molecule.

In reactions involving chlorinated oximes, several types of intermediates can play a pivotal role. For instance, in chlorination reactions of oximes, α-chloro-α-nitroso compounds have been proposed as key intermediates. sci-hub.boxacs.org These intermediates can be transient and highly reactive, leading to the final products. The formation of such intermediates is often influenced by the reaction conditions and the electronic nature of the substituents.

For this compound, nucleophilic attack at the carbon bearing the chlorine atoms or reactions involving the oxime nitrogen could lead to various intermediates. For example, a nucleophilic displacement of a chloride ion could generate a carbocationic intermediate, stabilized by the adjacent oxime functionality. Alternatively, reactions at the oxime moiety could proceed through radical or ionic intermediates, depending on the reagents and conditions employed.

In the context of reactions analogous to the Beckmann rearrangement, which is common for oximes, a hemi-acetal intermediate could be formed, particularly in the presence of a catalyst like chloral. organic-chemistry.org This intermediate would then break down to yield the rearranged product.

Transition state analysis provides insight into the energy barriers of a reaction and the geometry of the activated complex. For reactions of this compound, computational chemistry would be a valuable tool for modeling transition states. Factors such as bond lengths and angles of the reacting centers, as well as the energetic profile of the reaction coordinate, are critical aspects of this analysis.

For a nucleophilic substitution reaction at one of the chlorinated carbons, the transition state would likely involve the partial formation of a new bond with the incoming nucleophile and the partial breaking of the carbon-chlorine bond. The stereochemistry of the reaction would be determined by the geometry of this transition state.

Kinetic Studies and Reaction Rate Determinants

Kinetic studies are essential for quantifying the rates of chemical reactions and understanding the factors that influence them. For this compound, reaction rates would be dependent on parameters such as solvent, temperature, and the presence of catalysts.

The choice of solvent can significantly impact the rate of a reaction. For reactions involving polar intermediates or transition states, polar protic or aprotic solvents would be expected to increase the reaction rate by stabilizing these charged species. In the chlorination of oximes, solvents like chloroform (B151607) and methylene (B1212753) chloride have been utilized. sci-hub.boxacs.orgscispace.comacs.org The presence of ethanol in commercial chloroform was found to influence the product distribution, highlighting the role of the solvent not just as a medium but also as a potential reactant or catalyst. sci-hub.boxacs.org

Temperature is another critical factor. Generally, an increase in temperature leads to an increase in the reaction rate, as described by the Arrhenius equation. This is due to the increased kinetic energy of the molecules, resulting in more frequent and energetic collisions. The specific temperature dependence would be characterized by the activation energy of the reaction.

Table 1: Hypothetical Influence of Solvent Polarity and Temperature on Reaction Rate

| Solvent Polarity | Temperature (°C) | Relative Reaction Rate |

| Low | 25 | 1 |

| Low | 50 | 3 |

| High | 25 | 5 |

| High | 50 | 15 |

| This table is illustrative and represents a general trend. Actual rates would need to be determined experimentally. |

Catalysis can play a significant role in the reactions of oximes. For instance, the Beckmann rearrangement of ketoximes can be catalyzed by chloral under mild and neutral conditions. organic-chemistry.org In the context of reductions, both heterogeneous and homogeneous catalysts have been employed for the reduction of oximes to hydroxylamines or primary amines. nih.govepfl.ch

For reactions involving this compound, the design of specific catalysts and ligands could enable selective transformations. For example, in a metal-catalyzed cross-coupling reaction, the choice of metal center and the electronic and steric properties of the ligands would be crucial in determining the catalytic activity and selectivity. Phosphorus(V) compounds have been shown to catalyze dichlorination reactions of epoxides under Appel-type conditions, suggesting that similar catalytic cycles could be developed for reactions of dichlorinated compounds like the one . researchgate.net

Table 2: Potential Catalytic Systems for Reactions of this compound

| Reaction Type | Catalyst System | Potential Outcome |

| Rearrangement | Lewis or Brønsted Acids | Formation of amides or other rearranged products |

| Reduction | Platinum-based catalysts | Reduction of the oxime to a hydroxylamine (B1172632) or amine |

| Cross-Coupling | Palladium or Copper complexes with phosphine ligands | Formation of new carbon-carbon or carbon-heteroatom bonds |

| This table presents potential catalytic approaches based on known reactivity of related compounds. |

Spectroscopic and Computational Approaches to Mechanistic Understanding

Spectroscopic techniques are invaluable for identifying reactants, products, and potential intermediates in a reaction mixture. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to characterize the structures of compounds involved in the reactions of this compound.

Computational chemistry, using methods such as Density Functional Theory (DFT), can provide detailed insights into reaction mechanisms that are difficult to obtain experimentally. These methods can be used to calculate the energies of reactants, intermediates, transition states, and products, thereby mapping out the entire reaction pathway. Furthermore, computational studies can elucidate electronic effects, steric interactions, and the role of solvent molecules in the reaction mechanism.

In-situ Spectroscopic Monitoring (e.g., NMR, IR)

There are no published studies that employ in-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy, to monitor the reactions of this compound in real-time. Such studies would be invaluable for identifying reactive intermediates, determining reaction kinetics, and ultimately understanding the transformation pathways of this compound. The absence of this data means that the step-by-step process of its chemical reactions remains uncharacterized.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT) calculations, is a powerful tool for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. However, no DFT studies specifically focused on the reaction mechanisms of this compound have been reported in the scientific literature. Consequently, theoretical insights into its reactivity, regioselectivity, and stereoselectivity are currently unavailable.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide detailed information about the dynamic behavior of molecules, including solvent effects and conformational changes during a reaction. A review of the literature indicates that no molecular dynamics simulations have been performed to investigate the reactions of this compound. Such simulations could offer a deeper understanding of the molecular interactions and environmental factors that influence the reaction pathways.

Iv. Applications in Advanced Organic Synthesis and Material Science Precursors

Role as a Key Intermediate in Complex Molecule Synthesis

The utility of 1,3-dichloro-propan-2-one O-benzyl-oxime in synthesis stems from the distinct reactivity of its constituent parts. The two chlorine atoms are attached to primary carbons, making them susceptible to nucleophilic substitution (SN2) reactions. The O-benzyl-oxime group, meanwhile, can influence the reactivity of the core structure and can be involved in various transformations, including cyclizations or be removed entirely at a later synthetic stage.

Precursor for Nitrogen-Containing Heterocycles (e.g., Imidazoles, Isoxazolidinediones)

While specific literature detailing the use of this compound in heterocyclic synthesis is limited, its structural core is analogous to 1,3-dichloroacetone (B141476), a well-known precursor for various nitrogen-containing heterocycles. Research has shown that 1,3-dihaloacetones readily undergo cyclization reactions with 2-amino-azaheterocycles to form fused imidazole (B134444) systems, such as imidazo[1,2-a]pyridines. researchgate.net

This established reactivity strongly suggests that this compound could serve as a valuable substrate for similar transformations. The reaction, a variation of the Tschitschibabin reaction, would involve the initial alkylation of the ring nitrogen of a 2-aminoazine by one of the chloromethyl groups, followed by an intramolecular condensation between the exocyclic amino group and the oxime carbon, and subsequent aromatization to yield the fused heterocyclic system. The presence of the O-benzyl-oxime instead of a simple ketone may offer different reaction kinetics or solubility profiles. There is insufficient literature, however, to confirm its application in the synthesis of isoxazolidinediones.

Building Block for Chiral Auxiliaries and Ligands

The application of this compound as a direct precursor for chiral auxiliaries or ligands is not extensively documented in peer-reviewed scientific literature. Although the molecule itself is achiral, its bifunctional nature, with two identical electrophilic centers, provides a scaffold that could potentially be modified through asymmetric synthesis. For instance, a stereoselective reaction with a chiral nucleophile could, in principle, differentiate the two chloromethyl groups, installing a chiral center and paving the way for its use in creating chiral ligands for asymmetric catalysis. However, specific research demonstrating this strategy has yet to be published.

Synthesis of Polyfunctionalized Compounds

The inherent structure of this compound makes it a prime candidate for the synthesis of polyfunctionalized acyclic and cyclic compounds. The two chlorine atoms act as handles for the sequential or simultaneous introduction of new functional groups via nucleophilic substitution. A wide array of nucleophiles—such as amines, thiols, and carbanions—can be employed to displace the chloride ions, leading to highly decorated propane (B168953) backbones.

The strategic, stepwise replacement of the two chlorine atoms with different nucleophiles would allow for the construction of compounds with precisely controlled functionality. This dual reactivity enables its use as a linchpin, connecting two different molecular fragments in a three-carbon chain.

Contributions to Method Development in Organic Chemistry

The development of novel synthetic methods often relies on the unique reactivity of specialized building blocks. While this compound holds potential in this regard, its contribution to new, named reactions or broadly applicable strategies is not yet established in the chemical literature.

Novel Coupling Reactions Mediated by this compound Derivatives

There is a lack of published research detailing novel coupling reactions where derivatives of this compound act as a mediating agent or a key substrate. The development of such a reaction would likely leverage the two chloro-substituents, potentially in a metal-catalyzed cross-coupling process, but this remains a hypothetical application.

Selective Functionalization Strategies

The ability to selectively functionalize one reactive site in a molecule while leaving another intact is a cornerstone of modern organic synthesis. For this compound, this would involve the selective substitution of one chlorine atom in the presence of the other. Such selectivity can often be achieved by carefully controlling reaction conditions, such as using one equivalent of a nucleophile at a low temperature. This would yield a monosubstituted intermediate that could then undergo a second, different substitution reaction. While these are standard principles in organic chemistry, specific, documented protocols and their success rates for this compound have not been reported in detail in scientific journals.

Potential in Polymer Chemistry and Advanced Materials

This compound is a versatile chemical compound with significant potential in the realms of polymer chemistry and the development of advanced materials. Its distinct molecular architecture, which includes two reactive chlorine atoms and a benzyl-protected oxime group, presents unique opportunities for creating novel polymers and specialty chemicals with highly specific, tunable properties. chemicalbook.com

Monomer or Cross-linking Agent in Polymer Synthesis

The structure of this compound, featuring two chlorine atoms, makes it a prime candidate to function as a bifunctional monomer or a cross-linking agent in various polymerization processes. The chlorine atoms are susceptible to substitution by nucleophilic groups, which is a foundational reaction for building polymer chains or creating networks between existing chains. For example, the compound can undergo polycondensation with other monomers that have two reactive sites, such as diamines or diols, to form new types of copolymers.

A key feature of this molecule is that the benzyloxyimine group can remain intact during polymerization. This allows for subsequent chemical reactions, where the benzyl (B1604629) group is removed to reveal the oxime functionality. This exposed oxime can then be used for further modifications, imparting specific characteristics to the final polymer. The bulky nature of the benzyl group on the oxime ether can also physically influence the polymer's properties, including its thermal stability, solubility, and structural arrangement.

The potential polymerization pathways are summarized in the table below.

| Polymerization Type | Co-monomer / Condition | Potential Polymer Structure | Potential Properties |

| Polycondensation | Diamines, Diols, Dithiols | Alternating copolymers | Enhanced thermal stability, modifiable solubility, tailored refractive index |

| Polyalkylation | Self-polymerization or with other activated monomers | Homopolymers or copolymers with a repeating benzyloxyimino-propane-2-one unit | Potentially crystalline structure, backbone with reactive sites for further functionalization |

| Cross-linking | Pre-formed polymers containing nucleophilic groups (e.g., -OH, -NH2) | Cross-linked polymer networks | Increased material rigidity, enhanced solvent and heat resistance, controlled swelling behavior |

Precursor for Specialty Chemicals with Tunable Properties

Beyond its role in building polymers directly, this compound is a valuable starting material, or precursor, for a wide array of specialty chemicals. The two chlorine atoms can be replaced with various other functional groups, opening the door to a large family of derivative molecules. These derivatives can be engineered to have specific, desirable properties for various applications.

For instance, by substituting the chlorine atoms with molecules that interact with light (chromophores), new dyes or materials for optical devices could be created. If the chlorines are replaced with groups that can bind to metal ions, the resulting molecules could be used as catalysts or as components in chemical sensors.

Furthermore, the O-benzyl oxime group acts as a "latent" reactive site. The protective benzyl group can be chemically removed to regenerate the oxime. This free oxime can then participate in highly efficient and specific reactions, such as "click chemistry," which is useful for attaching the molecule to biological structures (bioconjugation) or modifying material surfaces. mcmaster.carsc.org This adaptability makes this compound a foundational platform for creating diverse specialty chemicals.

The table below illustrates the potential for synthesizing various specialty chemicals from this precursor.

| Target Specialty Chemical | Synthetic Strategy | Potential Application | Tunable Property |

| Novel Heterocycles | Substitution followed by intramolecular cyclization | Pharmaceuticals, agrochemicals | Biological activity, target specificity |

| Functionalized Monomers | Substitution with polymerizable groups (e.g., acrylates, vinyl groups) | Synthesis of advanced polymers with specific side chains scienceopen.commdpi.com | Mechanical strength, optical properties, hydrophilicity/hydrophobicity |

| Metal-Organic Framework (MOF) Linkers | Introduction of coordinating groups like carboxylic acids | Gas storage, catalysis, chemical separations | Porosity, catalytic selectivity, framework stability |

| Bioconjugates | Deprotection of the oxime followed by ligation to biomolecules | Medical diagnostics, targeted drug delivery | Biocompatibility, targeting ability, controlled release |

The strategic chemical manipulation of both the chlorine atoms and the protected oxime group in this compound provides chemists with a powerful and versatile tool for the rational design of next-generation advanced materials and specialty chemicals.

V. Analytical and Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides fundamental insights into the molecular architecture of 1,3-Dichloro-propan-2-one O-benzyl-oxime, from the connectivity of atoms to the nature of its chemical bonds and three-dimensional shape.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, offering detailed information about the hydrogen and carbon atomic environments.

¹H NMR: Proton NMR confirms the presence and connectivity of hydrogen atoms in the molecule. For this compound, a typical ¹H NMR spectrum, often recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays distinct signals corresponding to the different proton environments. Published data indicates the following characteristic shifts: a multiplet between δ 7.35–7.28 ppm for the five protons of the aromatic benzyl (B1604629) group, a singlet at approximately δ 4.75 ppm for the two protons of the benzylic methylene (B1212753) (O-CH₂-Ph) group, and a singlet around δ 3.95 ppm for the two equivalent protons of the dichloromethyl groups (Cl-CH₂-). The integration of these signals (5:2:2) confirms the proton ratio within the molecule.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment. A COSY spectrum would show correlations between adjacent protons, though in this specific molecule with many singlet peaks, its utility would be focused on the aromatic ring's coupling patterns. An HSQC spectrum would be more revealing, correlating each proton signal to its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals based on the known ¹H spectrum.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can verify the molecular formula, C₁₀H₁₁Cl₂NO, by providing a highly accurate mass measurement (calculated exact mass: 231.0218 g/mol ). nih.gov

While detailed experimental fragmentation studies are not widely published, the electron ionization (EI) mass spectrum would be expected to show characteristic fragmentation patterns. The molecular ion peak ([M]⁺) at m/z 232 (for ³⁵Cl isotopes) would likely be observed. Key fragmentation pathways would include:

Benzylic cleavage: Loss of a benzyl radical (•CH₂Ph) or formation of the stable benzyl cation (tropylium ion) at m/z 91. This is often the most prominent peak in the mass spectra of benzyl ethers.

Alpha cleavage: Cleavage of the N-O bond or C-C bonds adjacent to the imine.

Loss of Chlorine: Fragmentation involving the loss of one or both chlorine atoms (as •Cl or HCl), leading to peaks at [M-35]⁺, [M-36]⁺, and subsequent fragments. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would result in characteristic M, M+2, and M+4 peak clusters for chlorine-containing fragments.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrations of its bonds. For this compound, key reported absorption bands include a characteristic stretch for the imine (C=N) bond around 1660 cm⁻¹ and a strong absorption for the carbon-chlorine (C-Cl) bond vibration near 750 cm⁻¹. Other expected bands would be C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the aliphatic CH₂ groups (below 3000 cm⁻¹), as well as C=C stretching bands for the aromatic ring in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: No specific Raman data for this compound is publicly available. Raman spectroscopy is complementary to IR. While the C=N bond would show a signal in Raman, the C-Cl bonds would also be expected to be Raman active. The symmetric vibrations of the benzene (B151609) ring, which are often weak in the IR spectrum, typically show strong signals in the Raman spectrum, which would aid in confirming the presence of the benzyl group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although the compound is described as a yellow oil, it can be crystallized from hexane/ethyl acetate (B1210297) mixtures, making it amenable to this technique. guidechem.com

If a single crystal of sufficient quality were analyzed, X-ray crystallography would provide unambiguous information on:

Bond lengths and angles: Precise measurement of all interatomic distances and angles.

Conformation: The exact spatial orientation of the benzyl group relative to the rest of the molecule.

Stereochemistry: Definitive confirmation of the oxime geometry (syn/anti or E/Z isomerism). This is a known challenge in the synthesis of this compound, and crystallography would resolve any ambiguity.

Intermolecular interactions: How the molecules pack together in the crystal lattice.

Currently, there are no published crystal structures for this compound in public databases.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for assessing the purity of this compound. A common approach would involve a reverse-phase HPLC method, where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

The compound, being moderately polar, would elute at a characteristic retention time under specific conditions (flow rate, temperature, and mobile phase gradient). A UV detector is suitable for detection due to the presence of the chromophoric benzyl group. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. researchgate.net Reports indicate that HPLC-UV methods can achieve purity assessments of over 98% with detection limits in the range of 0.1%. This technique is also invaluable for monitoring the progress of the synthesis reaction, allowing for optimization of reaction conditions to maximize yield and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

In the synthesis and application of this compound, the identification of volatile byproducts is crucial for ensuring the purity of the final product and for understanding reaction mechanisms. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideally suited for this purpose, enabling the separation, identification, and quantification of volatile organic compounds within a complex mixture. azom.com

The methodology involves introducing a sample into the gas chromatograph, where it is vaporized. An inert carrier gas transports the vaporized sample through a long, thin capillary column. The separation of components is achieved based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification.

While specific studies detailing the volatile byproducts from the synthesis of this compound are not extensively documented in publicly available literature, potential byproducts can be postulated based on the reactivity of its precursor, 1,3-dichloroacetone (B141476). nist.govnih.gov For instance, side reactions such as hydrolysis, elimination, or incomplete reactions could lead to the formation of various volatile impurities.

A typical GC-MS analysis of a reaction mixture containing this compound would involve the extraction of the sample with a suitable organic solvent, followed by direct injection into the GC-MS system. The resulting chromatogram would display peaks corresponding to the main product, unreacted starting materials, and any volatile byproducts. The mass spectrum of each peak can then be compared against spectral libraries, such as the NIST Mass Spectral Library, for positive identification. nist.gov In cases where a library match is not available, detailed analysis of the fragmentation pattern can help in elucidating the structure of the unknown byproduct.

Interactive Data Table: Potential Volatile Byproducts in the Synthesis of this compound

| Compound Name | Molecular Formula | Potential Origin |

| 1,3-Dichloroacetone | C₃H₄Cl₂O | Unreacted starting material |

| Benzyl alcohol | C₇H₈O | Impurity in or decomposition of O-benzylhydroxylamine |

| Benzaldehyde | C H₆O | Oxidation of benzyl alcohol |

| 1-Chloro-3-hydroxyacetone | C₃H₅ClO₂ | Partial hydrolysis of 1,3-dichloroacetone |

| Epichlorohydrin | C₃H₅ClO | Intramolecular cyclization of a hydrolyzed intermediate |

Chemometric Approaches to Analytical Data

The large and complex datasets generated by modern analytical instruments like GC-MS necessitate advanced data analysis techniques for the extraction of meaningful chemical information. azom.com Chemometrics is the science of relating measurements made on a chemical system or process to the state of the system by application of mathematical or statistical methods. frontiersin.org In the context of research involving this compound, chemometric approaches can be invaluable for analyzing analytical and spectroscopic data.

Chemometric methods can be broadly categorized into data preprocessing and data analysis. azom.com Data preprocessing techniques, such as baseline correction, noise reduction, and peak alignment, are essential for preparing the raw analytical data for subsequent analysis. azom.com Following preprocessing, various data analysis methods can be employed for tasks such as pattern recognition, classification, and multivariate calibration.

For instance, Principal Component Analysis (PCA), a common unsupervised pattern recognition technique, could be applied to a series of GC-MS datasets from different reaction batches. chromatographyonline.com PCA would help in visualizing any intrinsic clustering or trends in the data, potentially revealing batch-to-batch variations or identifying outlier samples. mdpi.com This can be particularly useful in monitoring the consistency of a synthetic process.

Supervised classification methods, such as Partial Least Squares Discriminant Analysis (PLS-DA), could be used to build models that classify samples based on their analytical profiles. redalyc.org For example, a PLS-DA model could be trained to distinguish between reaction mixtures that lead to a high yield of this compound and those that result in a higher proportion of byproducts.

Furthermore, multivariate calibration techniques like Partial Least Squares (PLS) regression are instrumental in building predictive models. nih.gov By correlating the analytical data (e.g., entire spectra or chromatograms) with known concentrations of the target compound or its impurities, a PLS model can be developed to quantify these substances in new, unknown samples. This approach is often more robust than traditional single-variable calibration, as it can account for matrix effects and overlapping signals. redalyc.org The application of these chemometric tools allows for a more comprehensive and statistically sound interpretation of the analytical data gathered during the study of this compound and related chemical processes. researchgate.net

Vi. Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing information about its electronic distribution and energy.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure of 1,3-dichloro-propan-2-one O-benzyl-oxime would involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting chemical reactivity. Furthermore, bonding analysis methods could elucidate the nature of the chemical bonds within the molecule, including the carbon-chlorine, carbon-nitrogen, and nitrogen-oxygen bonds. However, specific studies detailing these features for the title compound are not currently available.

Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential)

Reactivity descriptors derived from quantum chemical calculations help in identifying the most reactive sites within a molecule. For instance, Fukui functions can predict sites susceptible to nucleophilic, electrophilic, or radical attack. The molecular electrostatic potential (MEP) map would visually represent the charge distribution, highlighting electron-rich and electron-poor regions. Such analyses would be invaluable for understanding the reactivity of the dichloro-substituted carbon atoms and the oxime functional group. At present, no published data on these reactivity descriptors for this compound could be located.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are employed to study the three-dimensional structure and conformational flexibility of molecules.

Conformational Analysis and Stereochemical Preferences

The presence of several rotatable bonds in this compound suggests that it can exist in multiple conformations. A thorough conformational analysis would identify the low-energy conformers and the energy barriers between them. This would also shed light on any stereochemical preferences, such as the orientation of the benzyl (B1604629) group relative to the rest of the molecule. Despite its importance for understanding the molecule's shape and interactions, no specific conformational analysis studies have been reported.

Ligand-Receptor Interactions (if applicable in a theoretical context)

Given its use in proteomics research as a cysteine-specific alkylating agent, theoretical studies of its interaction with amino acid residues would be highly relevant. Molecular docking or quantum mechanics/molecular mechanics (QM/MM) simulations could model the binding of this compound to the active site of a target protein. These studies would provide insights into the binding affinity and the mechanism of covalent bond formation. However, no such theoretical ligand-receptor interaction studies are publicly available.

Vii. Future Research Directions and Emerging Trends

Exploration of Novel Reactivities and Catalytic Systems

The core structure of 1,3-dichloro-propan-2-one O-benzyl-oxime, featuring reactive chlorine atoms and a modifiable oxime group, presents significant opportunities for discovering novel transformations. Future research is anticipated to move beyond simple substitution reactions toward more complex, catalytically controlled functionalizations.

A primary area of focus will be the development of enantioselective catalytic systems. The prochiral nature of the molecule allows for the potential creation of chiral centers through asymmetric reactions. Research into chiral catalysts, such as transition metal complexes with specialized ligands, could enable the selective substitution of one chlorine atom over the other, leading to valuable chiral building blocks for the pharmaceutical and agrochemical industries.

Furthermore, metal-catalyzed cross-coupling reactions represent a promising frontier. While the chlorine atoms can be substituted by nucleophiles, employing modern catalytic systems (e.g., Palladium, Nickel, or Copper-based catalysts) could facilitate reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the chlorinated positions after suitable derivatization. This would dramatically expand the range of accessible structures from this single precursor. The oxime moiety itself can also be a target for catalytic redox reactions, offering pathways to different functional groups.

Table 1: Potential Catalytic Systems for Novel Transformations

| Catalyst Type | Target Reaction | Potential Outcome/Advantage |

|---|---|---|

| Chiral Lewis Acid / Transition Metal Complex | Asymmetric Nucleophilic Substitution | Creation of enantiomerically enriched products with a single stereocenter. |

| Palladium/Ligand System (e.g., Pd(OAc)₂/SPhos) | Suzuki or Stille Coupling (post-derivatization) | Formation of new carbon-carbon bonds, allowing for the introduction of aryl or vinyl groups. |

| Copper(I)/Phenanthroline Complex | Atom Transfer Radical Cyclization (ATRC) | Intramolecular cyclization to form novel heterocyclic scaffolds. |

| Fe(NO₃)₃·9H₂O / DDQ | Oxidative Coupling Reactions | Could facilitate coupling with other molecules, analogous to benzoxazole (B165842) synthesis. nih.gov |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry is a major trend in chemical manufacturing, offering enhanced safety, consistency, and scalability. The industrial synthesis of this compound has already seen the application of continuous flow systems, achieving high throughput and purity.

Future research will likely focus on optimizing these flow processes. This includes the development of microreactors for rapid reaction screening and optimization, allowing for the efficient exploration of various parameters such as temperature, pressure, and catalyst loading. Integrating real-time analytical techniques (e.g., inline IR or NMR spectroscopy) into the flow setup would enable precise process control and immediate quality assurance.

Automated synthesis platforms can be combined with flow reactors to create systems capable of producing a library of derivatives with minimal manual intervention. By programming sequences of reactions—such as the initial oxime formation followed by a series of nucleophilic substitutions—these automated systems could rapidly generate novel compounds for screening in drug discovery or materials science applications.

Table 2: Comparison of Batch vs. Flow Chemistry for Synthesis

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Often inefficient and non-uniform, leading to hotspots. | Superior surface-area-to-volume ratio allows for excellent heat control. |

| Safety | Large volumes of reagents pose higher risks. | Small reaction volumes at any given time minimize potential hazards. |

| Scalability | Difficult; often requires re-optimization of conditions. | Straightforward by extending operation time or "numbering-up" reactors. |

| Purity & Yield | Can be variable due to lack of precise control. | Often higher due to precise control of residence time and temperature. |

| Reported Throughput | Dependent on vessel size. | 50–100 kg/day has been reported for this compound. |

Applications in Supramolecular Chemistry and Self-Assembly

While not a traditional application, the rigid backbone and functional groups of this compound make it an intriguing candidate for future research in supramolecular chemistry. The field relies on non-covalent interactions (e.g., hydrogen bonding, π-π stacking, hydrophobic effects) to construct large, ordered structures from smaller molecular units.

The core structure possesses a phenyl group, which can participate in π-π stacking interactions. The oxime nitrogen offers a site for hydrogen bonding. The true potential, however, lies in the derivatization of the two chloro-positions. Substituting the chlorine atoms with functional groups designed for specific intermolecular interactions could transform the molecule into a bespoke building block for self-assembly.

For instance, replacing the chlorides with long alkyl chains could lead to amphiphilic molecules capable of forming micelles or vesicles in solution. Introducing moieties like ureas or amides could promote strong, directional hydrogen bonding, potentially leading to the formation of organogels or liquid crystalline phases.

Table 3: Hypothetical Supramolecular Structures from Derivatives

| Derivative of this compound | Key Intermolecular Interaction | Potential Supramolecular Application |

|---|---|---|

| Chlorines replaced with -NH-(CH₂)₁₁-CH₃ | Van der Waals forces, π-π stacking | Self-assembly into monolayers or liquid crystals. |

| Chlorines replaced with -COOH groups | Hydrogen bonding, π-π stacking | Formation of a 2D hydrogen-bonded network or a metal-organic framework (MOF) node. |

| Chlorines replaced with azobenzene (B91143) units | π-π stacking, photo-isomerization | Development of light-responsive materials or molecular switches. |

Development of Environmentally Benign Synthetic Routes

A critical direction for future chemical research is the development of "green" synthetic pathways that minimize waste, avoid hazardous substances, and utilize renewable resources. The current synthesis of this compound relies on 1,3-dichloroacetone (B141476) as a key precursor. This precursor is itself often derived from petrochemical feedstocks. google.com

A significant advancement would be to develop routes starting from biorenewable materials. Glycerol (B35011), a major byproduct of biodiesel production, is an abundant and inexpensive renewable feedstock. Research has shown that glycerol can be converted to 1,3-dichloro-2-propanol (B29581) (DCP), a direct precursor to 1,3-dichloroacetone, using an acid catalyst. researchgate.net Optimizing this pathway to selectively produce 1,3-DCP over other isomers is a crucial research goal. researchgate.net A subsequent efficient oxidation of 1,3-DCP to 1,3-dichloroacetone would complete a greener route to the key intermediate.

Table 4: Comparison of Synthetic Routes

| Route | Green Chemistry Principle Addressed | Key Features |

|---|---|---|

| Traditional Route (from Acetone (B3395972)/Propylene) | N/A | Relies on fossil fuel-based feedstocks like acetone or propylene. google.com |

| Proposed Greener Route (from Glycerol) | Use of Renewable Feedstocks | Utilizes glycerol, a byproduct of the biodiesel industry. researchgate.net |

| Catalytic Condensation | Catalysis | Development of a reusable solid acid or base catalyst for the oxime formation step to replace soluble reagents. |

| Solvent Replacement | Safer Solvents and Auxiliaries | Replacing traditional solvents like ethyl acetate (B1210297) with greener alternatives. |

Q & A

Q. Table 1. Comparative Yields in Synthetic Routes

| Method | Conditions | Yield (%) | Key Byproducts | Reference |

|---|---|---|---|---|

| NaH/DCM, 0°C | Anhydrous, 4h | 75 | Benzyl alcohol | |

| Et₃N/THF, RT | Moisture-exposed, 12h | 50 | 1,3-Dichloropropene |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.